methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Description
Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is a complex organic compound with a multifaceted structure
Properties
Molecular Formula |
C26H43N5O7 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C26H43N5O7/c1-25(2,3)19(29-23(35)37-7)21(33)28-17(14-16-12-10-9-11-13-16)18(32)15-27-31-22(34)20(26(4,5)6)30-24(36)38-8/h9-13,17-20,27,32H,14-15H2,1-8H3,(H,28,33)(H,29,35)(H,30,36)(H,31,34) |
InChI Key |
LUAXFCAWZAZCNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CNNC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as esterification, amidation, and hydrazinolysis. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. Key considerations include the optimization of reaction times, solvent recovery, and waste management to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent choice, and reaction time being critical factors .
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group yields ketones, while reduction of the carbonyl groups produces alcohols .
Scientific Research Applications
Methyl N-[(2S)-1-[2-[(3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is a complex organic compound with diverse applications, primarily in pharmaceutical research.
Pharmaceutical Research
Antiviral Properties
- HIV Protease Inhibitor: Methyl N-[(2S)-1-[2-[(3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate exhibits significant biological activity as an inhibitor of HIV protease. It has antiviral properties and an IC50 value of approximately 47 nM against the viral gag precursor p55 polymeric protein.
- SARS-CoV 3CLpro Inhibitor: The compound also acts as an inhibitor of SARS-CoV 3CLpro, with an IC50 of 3.49 μM, suggesting its potential utility in combating viral infections beyond HIV.
Pharmacokinetics and Drug Interactions
- Drug Metabolism and Transport: Studies have shown that this compound interacts with biological targets beyond HIV protease and has been identified as a substrate and inhibitor of CYP3A4 and P-glycoprotein, which are critical in drug metabolism and transport. Understanding these interactions is essential for evaluating its pharmacokinetics and potential drug-drug interactions.
Characteristics
Mechanism of Action
The mechanism of action of methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound’s functional groups enable it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate: Shares structural similarities but differs in its amino acid composition and specific functional groups.
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Similar in having hydroxyl and amide groups but lacks the complex hydrazinyl and carbamate functionalities.
Uniqueness
Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in multiple types of chemical reactions and its relevance in various scientific fields highlight its versatility and importance .
Biological Activity
Methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate is a complex organic compound with significant biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 710.9 g/mol. The structure includes multiple functional groups that contribute to its biological activity, including hydrazine, carbamate, and hydroxy groups.
Key Structural Features:
- Hydrophobicity : The compound has an XLogP value of 5.7, indicating significant hydrophobic characteristics which may influence its absorption and distribution in biological systems.
- Hydrogen Bonding : It contains 10 hydrogen bond acceptors and 5 hydrogen bond donors, which can affect its interaction with biological macromolecules.
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its potential therapeutic applications.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. The hydrazine moiety is often associated with antitumor activity due to its ability to form reactive intermediates that can induce apoptosis in cancer cells.
- Enzyme Inhibition : Research indicates that the compound might inhibit certain enzymes involved in metabolic pathways, potentially affecting cancer metabolism or other disease processes.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the cytotoxic effects of methyl N-[1-[2-[2-hydroxy-3... on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against breast and colon cancer cells.
Study 2: Mechanistic Insights
Another research article investigated the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways, leading to programmed cell death. This pathway is crucial for therapeutic strategies targeting malignant cells.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended analytical methods for structural characterization of this compound?
To confirm the structure of this multi-functional carbamate derivative, a combination of spectroscopic and computational techniques is essential:
- FT-IR Spectroscopy : Identifies functional groups (e.g., carbamate, hydrazine) through characteristic vibrational modes. Cross-reference peaks with known hydrazine derivatives (e.g., 1660–1680 cm⁻¹ for C=O stretching in carbamates) .
- NMR (¹H/¹³C) : Resolves stereochemistry and connectivity, particularly for 3,3-dimethylbutanoyl and phenyl substituents. Use deuterated DMSO or CDCl₃ for solubility .
- HPLC-MS : Validates purity (>98%) and molecular weight. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve hydrazine-related byproducts .
Q. How should researchers handle safety protocols during synthesis?
Given the compound’s hydrazine and carbamate moieties (potential irritants):
- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical-resistant goggles. Use respiratory protection (FFP2 masks) if airborne particulates form during synthesis .
- Ventilation : Conduct reactions in fume hoods to limit exposure to volatile intermediates. Avoid drain disposal of residues containing hydrazine derivatives .
Q. What synthetic strategies are viable for constructing its hydrazine-carbamate backbone?
A multi-step approach is recommended:
Step 1 : Palladium-catalyzed coupling (e.g., allylic amination) to form the hydrazine core, as demonstrated for structurally similar allylamines .
Step 2 : Carbamate protection of amine groups using methyl chloroformate under anhydrous conditions .
Step 3 : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?
- DFT Calculations : Predict thermodynamic stability of stereoisomers (e.g., 3,3-dimethylbutanoyl orientation) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- COMSOL Multiphysics : Simulate heat/mass transfer in batch reactors to minimize side reactions (e.g., hydrolysis of carbamates) .
- Machine Learning : Train models on existing hydrazine-carbamate reaction datasets to predict optimal catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .
Q. How to resolve contradictions between experimental and computational spectral data?
Q. What strategies mitigate low yields in multi-step syntheses?
-
Byproduct Analysis : Use LC-MS to identify hydrazine decomposition products (e.g., phenylhydrazines). Adjust stoichiometry of carbamate-protecting agents .
-
Catalyst Screening : Test Pd-based catalysts (Table 1) for allylic amination efficiency :
Catalyst Yield (%) Side Products Pd(OAc)₂ 72 <5% hydrazine oxide PdCl₂(PPh₃)₂ 65 10% dimerization
Q. How to design experiments linking this compound to a biological/theoretical framework?
- Molecular Docking : Use AutoDock Vina to simulate interactions with serine hydrolases (e.g., acetylcholinesterase), guided by carbamate’s known enzyme inhibition .
- In Vitro Assays : Prioritize ADME-Tox profiling (e.g., microsomal stability, CYP450 inhibition) to align with drug development hypotheses .
Q. What advanced separation techniques purify this hydrophobic compound?
- Membrane Technologies : Employ nanofiltration (MWCO 500 Da) to separate unreacted phenylbutyl intermediates .
- Supercritical CO₂ Extraction : Optimize pressure (200–300 bar) and co-solvents (e.g., ethanol) for high-purity recovery .
Methodological Notes
- Data Validation : Cross-check spectral data against structurally analogous compounds (e.g., benzyl carbamates ) to confirm assignments.
- Theoretical Frameworks : Anchor studies in reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) .
- Ethical Compliance : Adhere to institutional guidelines for hydrazine handling and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
